1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a thiophene ring. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable thiophene derivative followed by carboxylation. For instance, the reaction of thiophene with ethyl diazoacetate in the presence of a rhodium catalyst can yield the cyclopropane derivative, which can then be hydrolyzed to form the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropane-1-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to the bioactivity of thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiophene ring. Thiophene derivatives are known to interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the cyclopropane ring.
Cyclopropane-1-carboxylic acid: Lacks the thiophene ring.
1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid: Similar but with the thiophene ring attached at a different position.
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12O2S |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O2S/c11-9(12)10(4-5-10)3-1-8-2-6-13-7-8/h2,6-7H,1,3-5H2,(H,11,12) |
InChI Key |
MMYQODXGWZBMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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